[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-5-7-15(8-6-14)9-11-29(26,27)20-12-18(24)28-13-17(23)21-19(25)16-4-3-10-22(16)2/h3-11,20H,12-13H2,1-2H3,(H,21,23,25)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLKKJCNWAIHEW-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H18N3O6S
- Molecular Weight : 427.4 g/mol
- CAS Number : 924102-25-0
The biological activity of this compound may be attributed to its structural features, particularly the presence of the pyrrole and sulfonamide groups. These moieties are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific interactions can lead to modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.
Data Table: Biological Activity Summary
Case Studies
-
Study on Anticancer Effects :
- A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis (Reference: Journal of Medicinal Chemistry).
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Anti-inflammatory Research :
- In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 in serum (Reference: European Journal of Pharmacology).
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Antimicrobial Efficacy :
- Testing against Staphylococcus aureus showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as a therapeutic agent against bacterial infections (Reference: Journal of Antibiotics).
Scientific Research Applications
The compound [2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by detailed data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has demonstrated that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death. For example, studies have shown that sulfonamide derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it could inhibit phosphodiesterase activity, which is crucial in regulating intracellular signaling pathways related to inflammation and cellular proliferation .
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing their mechanical properties and thermal stability. Research into polymer composites has shown that incorporating functionalized compounds can lead to materials with improved performance characteristics suitable for various industrial applications .
Coatings and Adhesives
Due to its reactive functional groups, this compound could be utilized in the formulation of advanced coatings and adhesives. The presence of sulfonamide groups enhances adhesion properties while providing resistance to environmental degradation, making it suitable for use in harsh conditions .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of pyrrole-based compounds on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that modifications to the pyrrole structure could enhance anticancer potency .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Hydrophobicity: The target compound’s (E)-ethenyl-4-methylphenyl group enhances hydrophobicity compared to Analog 2’s 4-methoxyphenyl group. This may improve membrane permeability but reduce aqueous solubility .
Bioisosteric Replacements :
- Replacing the pyrrole (target compound) with oxopyrrolidine (Analog 1) introduces a lactam ring, altering hydrogen-bonding capacity and conformational flexibility .
Steric and Electronic Profiles :
- Analog 4’s cyclohexyl group introduces significant steric bulk, which may hinder binding to shallow enzyme pockets but improve metabolic stability .
Hypothetical Activity and Research Implications
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Protease Inhibition Potential: The sulfonamide group is a known zinc-binding motif in protease inhibitors (e.g., carbonic anhydrase inhibitors). The (E)-ethenyl linker could stabilize binding via π-π stacking with aromatic residues .
- Metabolic Stability : The 1-methylpyrrole group may resist oxidative metabolism compared to pyridine-containing analogs (e.g., Analog 2), which are prone to CYP450-mediated degradation .
- Toxicity Considerations : Compounds with methylphenyl groups (target, Analog 1) may exhibit lower cytotoxicity compared to halogenated derivatives, as seen in TRI data revisions for manganese and lead compounds .
Q & A
Q. What are the critical steps for synthesizing [compound] in a laboratory setting?
The synthesis involves multi-step organic reactions, including:
- Formation of the pyrrole and sulfonamide moieties.
- Sequential coupling reactions under controlled pH and temperature to minimize side reactions.
- Final esterification using activated acylating agents. Key considerations include solvent polarity (e.g., dichloromethane for solubility), catalysts (e.g., DMAP for ester formation), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of [compound] post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement, as demonstrated in analogous compounds .
Advanced Research Questions
Q. What methodologies optimize reaction conditions to enhance yield and purity of [compound]?
Apply a Design of Experiments (DOE) approach:
- Temperature gradients : Test ranges between 0–80°C to identify exothermic/endothermic bottlenecks.
- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) may improve intermediate stability.
- Catalyst loading : Optimize stoichiometry (e.g., 0.1–5 mol%) to balance reaction rate and byproduct formation. Post-reaction, use HPLC-DAD for purity assessment and kinetic modeling to refine rate constants .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Fluorescence quenching assays : Monitor binding affinity using tryptophan residues in target enzymes.
- Molecular docking simulations : Predict binding modes using software like AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions. Reference studies on structurally related sulfonamide derivatives for assay design .
Q. What experimental frameworks assess the environmental fate of [compound]?
Follow protocols from long-term environmental studies:
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis.
- Biotic degradation : Use soil microcosms to track microbial breakdown via LC-MS/MS.
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Design studies with split-plot randomization to account for variable environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
